6-Nitroquinoxaline-2-carboxylic acid
Overview
Description
Preparation Methods
The synthesis of 6-Nitroquinoxaline-2-carboxylic acid typically involves the nitration of quinoxaline-2-carboxylic acid. One common method includes the reaction of quinoxaline-2-carboxylic acid with a nitrating agent such as nitric acid under controlled conditions . Industrial production methods often focus on optimizing yield and purity through various catalytic and non-catalytic processes .
Chemical Reactions Analysis
6-Nitroquinoxaline-2-carboxylic acid undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common reagents used in these reactions include sulfuric acid, sodium bicarbonate, and various organic solvents . Major products formed from these reactions include aminoquinoxaline derivatives and esterified products .
Scientific Research Applications
6-Nitroquinoxaline-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Nitroquinoxaline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit certain enzymes and receptors, leading to various biological effects . The nitro group plays a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
6-Nitroquinoxaline-2-carboxylic acid can be compared with other quinoxaline derivatives such as:
- Olaquindox
- Echinomycin
- Atinoleutin
- Levomycin
- Carbadox
These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique due to its specific nitro and carboxylic acid groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
6-nitroquinoxaline-2-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O4/c13-9(14)8-4-10-7-3-5(12(15)16)1-2-6(7)11-8/h1-4H,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYYGQBDEGUYLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN=C2C=C1[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597722 | |
Record name | 6-Nitroquinoxaline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40597722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4244-37-5 | |
Record name | 6-Nitroquinoxaline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40597722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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